molecular formula C14H14O3 B13586309 1-(Benzofuran-5-yl)cyclopentane-1-carboxylic acid

1-(Benzofuran-5-yl)cyclopentane-1-carboxylic acid

Katalognummer: B13586309
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: STYSYZTWQJGGRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid is an organic compound featuring a benzofuran moiety fused to a cyclopentane ring with a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring, followed by further functionalization to introduce the cyclopentane and carboxylic acid groups .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ catalytic processes to enhance yield and selectivity. These methods may include the use of metal catalysts, such as palladium or copper, to facilitate the cyclization and functionalization reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzofuran derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of polymers, dyes, and other industrial materials

Wirkmechanismus

The mechanism of action of 1-(1-benzofuran-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play roles in various physiological processes. The compound may also interact with receptors and signaling pathways involved in disease progression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(1-Benzofuran-5-yl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, combining the benzofuran ring with a cyclopentane carboxylic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C14H14O3

Molekulargewicht

230.26 g/mol

IUPAC-Name

1-(1-benzofuran-5-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H14O3/c15-13(16)14(6-1-2-7-14)11-3-4-12-10(9-11)5-8-17-12/h3-5,8-9H,1-2,6-7H2,(H,15,16)

InChI-Schlüssel

STYSYZTWQJGGRD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC3=C(C=C2)OC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.